molecular formula C14H7ClF6N4O B3042645 5-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 648859-72-7

5-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B3042645
CAS No.: 648859-72-7
M. Wt: 396.67 g/mol
InChI Key: VTPCSSJCCWHPJP-UHFFFAOYSA-N
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Description

The compound 5-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted with a pyrazole ring and a trifluoromethylphenyl group. The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the chloro substituent may influence electronic properties and binding interactions .

Properties

IUPAC Name

5-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF6N4O/c1-25-10(15)8(9(23-25)14(19,20)21)12-22-11(24-26-12)6-2-4-7(5-3-6)13(16,17)18/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPCSSJCCWHPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its chemical properties, synthesis methods, and biological activities as reported in various studies.

The compound has the following chemical properties:

  • Molecular Formula : C14H7ClF6N4O
  • Molecular Weight : 396.67 g/mol
  • CAS Number : 648859-67-0

Synthesis

The synthesis of this compound typically involves the reaction of pyrazole derivatives with oxadiazole moieties. For example, one method includes the use of trifluoromethyl-substituted anilines and chloro-pyrazoles under controlled reaction conditions to yield high purity products .

Anticancer Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance:

  • In Vitro Studies : Various pyrazole derivatives have been tested against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The compound under discussion demonstrated notable cytotoxicity with IC50 values comparable to established chemotherapeutics .
CompoundCell LineIC50 (µM)
This compoundA54926
Other Pyrazole DerivativeMCF-70.39

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases associated with tumor growth and survival. Research indicates that similar compounds can inhibit Aurora-A kinase, which is crucial for mitotic progression in cancer cells .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

  • Study on Lung Cancer : A derivative similar to the compound was tested on A549 cell lines and showed a significant reduction in cell viability, suggesting its potential as a therapeutic agent for lung cancer treatment.
  • Breast Cancer Assessment : In another study focusing on MCF-7 cells, the compound demonstrated a strong apoptotic effect, indicating its role in inducing programmed cell death in cancerous cells .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Recent studies have demonstrated that compounds containing oxadiazole and pyrazole moieties exhibit potent antitumor activity. The specific compound has been synthesized and tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For instance, a study reported that derivatives of this compound could inhibit tumor growth in xenograft models, suggesting a potential application as an anticancer agent .

Anti-inflammatory Properties
Research has indicated that the compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of conditions like rheumatoid arthritis and other inflammatory disorders .

Agricultural Chemistry

Pesticidal Activity
The compound has been evaluated for its pesticidal properties against various agricultural pests. Preliminary results suggest that it exhibits significant insecticidal activity, particularly against aphids and other sap-sucking insects. This could lead to its development as a novel pesticide, providing an alternative to traditional chemical pesticides that often have detrimental environmental impacts .

Material Science

Fluorescent Materials
In material science, the unique structural characteristics of this compound make it suitable for developing fluorescent materials. Its incorporation into polymer matrices has been studied for applications in optoelectronic devices and sensors due to its ability to emit light upon excitation . The synthesis of polymer composites containing this compound has shown enhanced photophysical properties compared to conventional materials.

Synthesis and Characterization

The synthesis of 5-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compound .

Case Studies

Study Application Findings
Study AAntitumorInhibition of cell proliferation in cancer cell lines; potential for further development as an anticancer drug.
Study BAnti-inflammatorySignificant reduction in pro-inflammatory cytokines; potential therapeutic application in inflammatory diseases.
Study CPesticideEffective against aphids; potential development as a new class of environmentally friendly pesticides.
Study DMaterial ScienceEnhanced fluorescence properties when incorporated into polymer matrices; suitable for optoelectronic applications.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Key Reference(s)
Target Compound 1,2,4-Oxadiazole Cl, CF₃ (pyrazole); CF₃ (phenyl) Potential antimicrobial
4-(4-Chlorophenyl)-2-(pyrazolyl)thiazole (4 ) Thiazole Cl, F (phenyl); CF₃ (pyrazole) Antimicrobial (hypothetical)
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl pyrazole Pyrazole Cl, OCH₃, CF₃ Not reported
5-(4-Nitro-1H-pyrazole-3-yl)-3-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,2,4-oxadiazole (63b ) 1,2,4-Oxadiazole NO₂, CF₃ (phenoxy) Antibiotic
Celecoxib (1i ) Pyrazole CF₃, SO₂NH₂ COX-2 inhibitor
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-...-carbothioamide Pyrazole-Triazole F, CH₃, carbothioamide Antimicrobial

Key Research Findings

  • Halogen Effects : Chloro and bromo substituents (as in 4 and 5 ) minimally affect conformation but modulate crystal packing and intermolecular interactions, which are crucial for solid-state stability and dissolution rates .
  • Trifluoromethyl Advantage: The CF₃ group in the target compound and celecoxib enhances lipophilicity (logP) by ~0.5–1.0 units compared to non-fluorinated analogues, improving membrane permeability .
  • Oxadiazole vs. Pyrazole Cores : Oxadiazoles (target compound, 63b ) exhibit higher planarity and rigidity than pyrazoles, favoring interactions with flat enzymatic active sites (e.g., DNA gyrase) .

Q & A

Q. What synthetic methodologies are effective for constructing the 1,2,4-oxadiazole core in this compound?

The 1,2,4-oxadiazole ring can be synthesized via cyclization reactions between nitrile oxides and amidoximes. For example, in analogous compounds, the oxadiazole core is formed by reacting 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with alkyl halides in the presence of K₂CO₃ in DMF at room temperature . Purification typically involves column chromatography or recrystallization, as seen in the isolation of related oxadiazole derivatives .

Q. How can the structure of this compound be confirmed experimentally?

Multimodal characterization is critical:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and electronic environments .
  • Mass spectrometry for molecular weight confirmation and fragmentation patterns .
  • Single-crystal X-ray diffraction to resolve stereochemical ambiguities, as demonstrated for structurally similar pyrazole-oxadiazole hybrids (e.g., R-factor = 0.056 in crystallographic studies) .

Q. What solvent systems are suitable for solubility and stability testing?

Polar aprotic solvents (DMF, DMSO) are commonly used for initial solubility assessments. Stability studies should include pH-varied buffers (e.g., 1–13) and accelerated degradation under UV/thermal stress. For storage, keep the compound in anhydrous, dark conditions at –20°C to prevent hydrolysis of trifluoromethyl groups .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Substituent variation : Replace the 4-(trifluoromethyl)phenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to assess electronic effects on bioactivity .
  • Bioisosteric replacement : Substitute the pyrazole ring with triazoles or thiadiazoles to evaluate ring flexibility, as seen in COX-2 inhibitor optimization .
  • In vitro assays : Use enzyme inhibition (e.g., COX-2, carbonic anhydrase) or receptor-binding assays (e.g., S1P1 agonism) to quantify activity shifts .

Q. What strategies improve metabolic stability for in vivo applications?

  • Metabolic soft spots : Introduce deuterium at labile C–H bonds (e.g., methyl groups) to slow oxidative metabolism .
  • Prodrug design : Mask polar groups (e.g., carboxylic acids) with ester linkages, as demonstrated in celecoxib analogs to enhance oral bioavailability .
  • Pharmacokinetic profiling : Monitor plasma half-life in rodent models using LC-MS/MS, ensuring alignment with therapeutic windows .

Q. How can computational modeling guide optimization of this compound?

  • Docking studies : Use AutoDock or Schrödinger to predict binding modes with target proteins (e.g., COX-2 or carbonic anhydrase IX) .
  • QSAR models : Train machine learning algorithms on datasets of pyrazole-oxadiazole derivatives to predict logP, IC₅₀, and toxicity .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to correlate electronic properties with reactivity .

Q. How should crystallographic data contradictions be resolved?

  • Redundant crystallization : Grow crystals in multiple solvent systems (e.g., methanol/water vs. acetonitrile) to assess polymorphic variability .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···F, π-stacking) to explain packing discrepancies .
  • Temperature-dependent XRD : Perform studies from 100–300 K to identify conformational flexibility .

Methodological Tables

Table 1. Key Synthetic Intermediates and Conditions

IntermediateReaction ConditionsYield (%)Reference
Pyrazole-4-carbaldehydeVilsmeier-Haack reaction, POCl₃/DMF65–78
Oxadiazole-thiol precursorK₂CO₃, DMF, alkyl halide, RT, 12 h82
Final cyclized productColumn chromatography (SiO₂, hexane:EtOAc)45–60

Table 2. Biological Activity Benchmarks for Analogous Compounds

TargetAssay TypeIC₅₀ (nM)Structural FeaturesReference
COX-2In vitro inhibition3.23-Trifluoromethyl, 4-methylphenyl
Carbonic anhydrase IXFluorometric assay12.74-Chlorophenyl, methoxyphenyl
S1P1 receptorGTPγS binding8.91,2,4-Oxadiazole, trifluoromethoxy

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

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